![molecular formula C11H11N3O B2484187 1-[2-(2-メチルフェニル)トリアゾール-4-イル]エタノン CAS No. 85693-12-5](/img/structure/B2484187.png)
1-[2-(2-メチルフェニル)トリアゾール-4-イル]エタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
1-[2-(2-Methylphenyl)triazol-4-yl]ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an enzyme inhibitor, particularly against carbonic anhydrase-II.
Medicine: It is being explored for its antimicrobial and anticancer properties.
Industry: The compound is used in the development of new materials with specific properties, such as corrosion inhibitors and photostabilizers.
作用機序
Target of Action
The primary target of 1-[2-(2-Methylphenyl)triazol-4-yl]ethanone is the carbonic anhydrase-II enzyme . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst. They play crucial roles in various physiological processes, including pH regulation, CO2 transport, and ion transport .
Mode of Action
The compound interacts with its target, the carbonic anhydrase-II enzyme, by direct binding with the active site residues .
Biochemical Pathways
The inhibition of carbonic anhydrase-II by 1-[2-(2-Methylphenyl)triazol-4-yl]ethanone could potentially affect various biochemical pathways. Carbonic anhydrases are involved in a wide range of biological processes, including respiration and transport of CO2 and bicarbonate between metabolizing tissues and the lungs, pH homeostasis, electrolyte secretion in various tissues, biosynthetic reactions, and tumorigenicity . The downstream effects of inhibiting this enzyme would depend on the specific context and could be quite diverse.
Pharmacokinetics
It’s worth noting that the presence of the 1,2,4-triazole ring in a compound can improve its pharmacokinetics, pharmacological, and toxicological properties .
Result of Action
Compounds with similar structures have shown moderate inhibition potential against the carbonic anhydrase-ii enzyme . This could potentially lead to changes in the processes regulated by this enzyme, such as pH regulation and ion transport.
生化学分析
Biochemical Properties
The biochemical properties of 1-[2-(2-Methylphenyl)triazol-4-yl]ethanone are not fully understood due to the limited research available. Triazole derivatives have been found to interact with various enzymes and proteins . For instance, some triazole derivatives have shown inhibitory potential against carbonic anhydrase-II enzyme
Cellular Effects
The cellular effects of 1-[2-(2-Methylphenyl)triazol-4-yl]ethanone are currently unknown. Some triazole derivatives have shown promising antimicrobial activity against various bacterial and fungal strains
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2-Methylphenyl)triazol-4-yl]ethanone typically involves the use of click chemistry, a powerful and versatile synthetic strategy. One common method involves the reaction of 2-azido-1-(2-methylphenyl)ethanone with terminal alkynes in the presence of a copper(I) catalyst to form the triazole ring . The reaction is usually carried out in an aqueous medium, which is environmentally friendly and provides good yields.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.
化学反応の分析
Types of Reactions: 1-[2-(2-Methylphenyl)triazol-4-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole derivatives.
Reduction: Reduction reactions can yield different triazole-based alcohols.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted triazole derivatives, which can exhibit different biological and chemical properties .
類似化合物との比較
1-(4-Methyl-2-aryl-1,3-thiazol-5-yl)-2-(4-aryl-1,2,3-triazol-1-yl)ethanol: This compound exhibits similar antimicrobial properties.
1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one: Known for its anticancer activity.
4-Amino-5-(4-isopropyl-1,3-thiazol-2-yl)-4H-1,2,4-triazole-3-thiol: Shows significant antimicrobial activity.
Uniqueness: 1-[2-(2-Methylphenyl)triazol-4-yl]ethanone stands out due to its specific structural features, such as the presence of a methyl group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This unique structure contributes to its diverse applications and potential as a versatile compound in various fields.
特性
IUPAC Name |
1-[2-(2-methylphenyl)triazol-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-8-5-3-4-6-11(8)14-12-7-10(13-14)9(2)15/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLCULYNIZLTDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2N=CC(=N2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-fluoro-3-(trifluoromethyl)phenyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2484104.png)
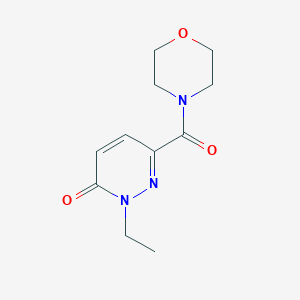
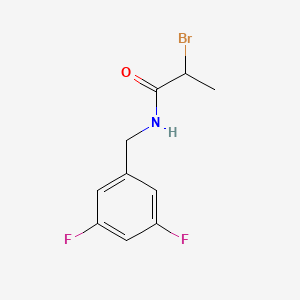
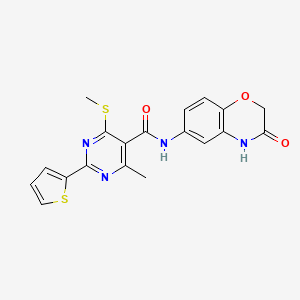
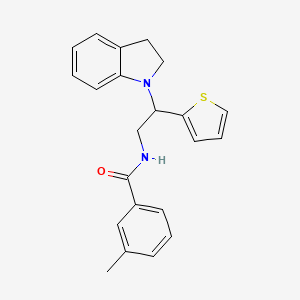
![2-[[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B2484114.png)
![3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2484115.png)

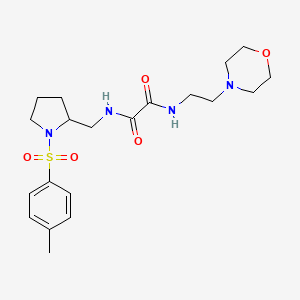
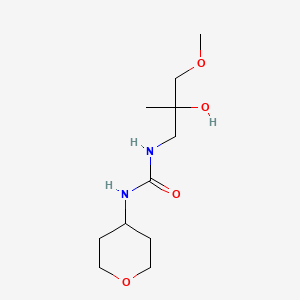
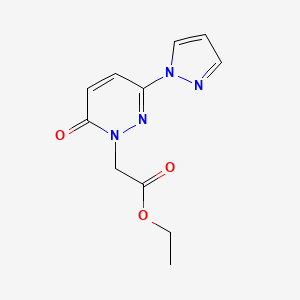
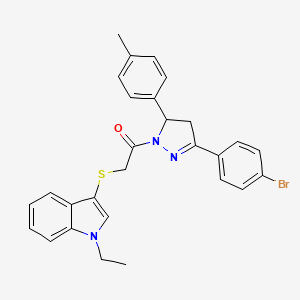
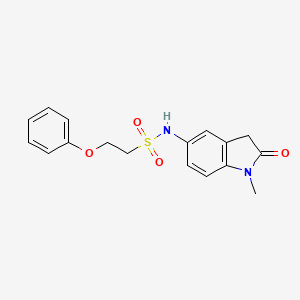
![N-(8H-indeno[1,2-d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2484126.png)
